molecular formula C54H32N4O6 B076505 C.I. Vat Yellow 33 CAS No. 12227-50-8

C.I. Vat Yellow 33

Cat. No. B076505
CAS RN: 12227-50-8
M. Wt: 832.9 g/mol
InChI Key: AJDUTMFFZHIJEM-UHFFFAOYSA-N
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Description

C.I. Vat Yellow 33 is a brilliant yellow dye . It is a yellow powder that is used for dyeing cotton fabric as red light yellow . This dye has high directness to cotton and good dye performance .


Synthesis Analysis

This compound is synthesized by condensing 4-(4-Nitrophenyl)benzoic acid with glucose and reducing it. Then, Thionyl chloride is used to process the generated nitrogen compounds accidentally. Finally, it is condensed with 1-Aminoanthracene-9,10-dione .


Molecular Structure Analysis

The molecular structure of this compound is based on anthraquinones . Its molecular formula is C54H32N4O6 and it has a molecular weight of 832.86 .


Chemical Reactions Analysis

The vatting process, which is a reduction, is used to convert the insoluble vat dyes into a soluble form . In the case of this compound, alkaline reduction results in a red light purple leuco, while acidity reduction results in a yellow leuco .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 832.86 . It exhibits a maximum K/S value at 400nm, which corresponds to the maximum absorption of the dye .

Scientific Research Applications

  • Textile Applications :

    • Cotton fabrics dyed with vat dyes, including C.I. Vat Yellow 2, are used for camouflage in both visible and near-infrared (NIR) regions. These dyes have structures suitable for NIR camouflage and have been used to achieve standard shades like NATO green and forest green on cotton fabrics (Goudarzi, Mokhtari, & Nouri, 2014).
  • Environmental Science :

    • The sorption behavior of vat dyes, including C.I. Vat Yellow 2, on natural sediments has been studied. This research is crucial in understanding how these dyes interact with environmental components like river sediments (Liu, Liu, Tang, & Su, 2001).
  • Medical and Biological Research :

    • In a study related to military applications, C.I. Solvent Yellow 33 was tested for carcinogenic potential in mice. The study found that at certain doses, this dye did not increase lung tumor response, suggesting its non-carcinogenic nature under specific conditions (Stoner & Schut, 1985).
    • Another study involving C.I. Vat Yellow 4 evaluated its carcinogenicity in rats and mice, concluding that it was not carcinogenic for female mice and rats but was carcinogenic for male mice, causing an increased incidence of lymphomas (1979).

Mechanism of Action

The soluble leuco form of the dye penetrates into the fibers. Upon subsequent oxidation, the insoluble quinone structure is restored and the dye is retained within the fibers .

Safety and Hazards

C.I. Vat Yellow 33 may cause an allergic skin reaction . It is harmful if swallowed and may cause stomach discomfort . It may also cause irritation to eyes and skin . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-[4-[[4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]phenyl]diazenyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H32N4O6/c59-49-39-7-1-3-9-41(39)51(61)47-43(49)11-5-13-45(47)55-53(63)35-19-15-31(16-20-35)33-23-27-37(28-24-33)57-58-38-29-25-34(26-30-38)32-17-21-36(22-18-32)54(64)56-46-14-6-12-44-48(46)52(62)42-10-4-2-8-40(42)50(44)60/h1-30H,(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUTMFFZHIJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065280
Record name C.I. Vat Yellow 33
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

12227-50-8
Record name 4′,4′′′-(1,2-Diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12227-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Vat Yellow 33
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Vat Yellow 33
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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